molecular formula C15H11N7O B2561023 N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351610-22-4

N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2561023
CAS No.: 1351610-22-4
M. Wt: 305.301
InChI Key: ROTMYOHNCLTDOW-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position and a benzimidazole-linked carboxamide group at the 3-position. Its synthesis typically involves coupling reactions between activated pyridazine-carboxylic acid derivatives and benzimidazole-2-amine under conditions similar to those described in , utilizing reagents such as EDCI HCl and HOBt in anhydrous DMF .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O/c23-14(19-15-17-10-4-1-2-5-11(10)18-15)12-6-7-13(21-20-12)22-9-3-8-16-22/h1-9H,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTMYOHNCLTDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzodiazole moiety, a pyrazole ring, and a pyridazine core, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N5OC_{17}H_{13}N_5O. It possesses significant molecular weight and specific electronic properties that influence its biological interactions.

PropertyValue
Molecular FormulaC17H13N5O
Molecular Weight303.318 g/mol
IUPAC NameN-[3-(1H-benzodiazol-2-yl)-1H-pyrazol-4-yl]benzamide
CAS NumberNot available
Melting PointNot specified

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In various studies, it has been shown to inhibit the proliferation of cancer cells through multiple mechanisms.

  • Inhibition of mTORC1 Pathway : Similar compounds have demonstrated the ability to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), leading to reduced cell growth and increased autophagy in cancer cells .
  • Regulation of Apoptosis : The compound may also modulate apoptotic pathways by affecting key proteins involved in cell survival and death, such as p53 and BIRC5 .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzodiazole or pyrazole rings can significantly affect biological activity.

Table 2: Structure–Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
ParaElectronegative AromaticIncreased potency
OrthoHalogenEnhanced binding affinity

Case Studies

Several studies have evaluated the biological activity of related compounds that share structural features with this compound.

Study 1: Antiproliferative Effects

In a study involving pancreatic cancer cell lines (MIA PaCa-2), compounds structurally similar to this compound showed submicromolar antiproliferative activity. These compounds reduced mTORC1 activity and increased autophagy levels under basal conditions while disrupting autophagic flux during nutrient refeeding .

Study 2: Mechanistic Insights

Another investigation focused on the compound's ability to induce apoptosis in prostate cancer cells. The study highlighted that the compound could effectively trigger apoptotic pathways through modulation of p53 signaling and inhibition of anti-apoptotic proteins such as BIRC5 .

Scientific Research Applications

Structural Overview

The compound features a complex structure characterized by a benzodiazole moiety, a pyrazole ring, and a pyridazine core. This unique arrangement contributes to its diverse biological activities and makes it a valuable scaffold for drug discovery.

Anticancer Activity

Research indicates that derivatives of pyridazine and pyrazole exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the benzodiazole moiety may enhance these effects by interacting with specific biological targets.

Anti-inflammatory Properties

Studies have reported that pyridazine derivatives possess anti-inflammatory activities comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects. For example, certain 4,5-dihalo-pyridazinone derivatives have demonstrated potent analgesic effects without ulcerogenic risks . This makes N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide a candidate for further development in pain management therapies.

Synthetic Intermediates

The compound serves as an important synthetic intermediate in the development of new materials and pharmaceuticals. Its ability to form metal complexes has implications for catalysis and material science . The versatility of the pyrazole and pyridazine rings allows for modifications that can lead to novel compounds with tailored properties.

Quantum Chemistry Applications

Research into the stereochemical properties of heterocyclic compounds like this compound has utilized advanced techniques such as NMR spectroscopy and quantum chemical calculations. These studies contribute to a deeper understanding of molecular interactions and can guide the design of compounds with specific biological activities .

Cytochrome P450 Inhibition

The inhibition of cytochrome P450 isoforms is critical in pharmacology for understanding drug metabolism and potential interactions. Heterocyclic compounds have been studied for their ability to selectively inhibit these enzymes, which is essential for developing safer therapeutic agents .

Bioactive Scaffolds

The imidazo[1,2-b]pyridazine scaffold has been identified as a promising structure for developing kinase inhibitors. This highlights the potential of this compound in targeting specific pathways involved in diseases such as cancer .

Case Study 1: Anticancer Activity

In a study examining various pyridazine derivatives, one compound structurally similar to this compound was found to inhibit the growth of breast cancer cells effectively. The mechanism involved the downregulation of anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory effects of pyrazole derivatives in animal models. The results indicated that compounds with similar structural features exhibited significant reductions in inflammation markers without causing gastrointestinal damage, supporting their potential as safer alternatives to traditional NSAIDs .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Pyridazine Derivatives
Compound Name Core Structure Substituents at 3-Position Substituents at 6-Position Molecular Weight (g/mol)
Target Compound Pyridazine Benzimidazole-carboxamide Pyrazole ~350 (estimated)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine Aniline Pyrazole ~265 (reported)
6-(Cyclopropanecarboxamido)-4-...pyridazine* Pyridazine Cyclopropane-carboxamide, methyl-D3 Triazole-phenyl ~450 (patent estimate)
Imidazo[1,2-b]pyridazine-carboxamide () Imidazo-pyridazine Fluoro-methoxyphenyl (R)-2-(3-fluorophenyl)pyrrolidinyl ~480 (reported)

Key Observations :

  • Benzimidazole vs. This may improve binding affinity in biological targets (e.g., kinases or DNA) due to additional donor-acceptor interactions.
  • Pyridazine vs.
  • Substituent Diversity at 6-Position : The pyrazole in the target compound is less bulky than the triazole-phenyl group in patented analogues (), which may influence steric interactions in target binding .

Key Observations :

  • Synthetic Routes : The target compound shares a carboxamide coupling strategy with benzimidazole derivatives in , whereas N-phenyl analogues rely on nucleophilic aromatic substitution .
  • Planarity and Solubility: The planar structure of the target compound (inferred from ) may reduce solubility compared to non-planar analogues with alkyl substituents (e.g., cyclopropane in ) .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Answer:
The synthesis of pyridazine derivatives often involves nucleophilic substitution or coupling reactions. For example, a related compound, N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, was synthesized by refluxing 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with aniline in xylene for 12 hours, monitored by TLC .
Methodological Optimization:

  • Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry).
  • Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions .
  • Monitor reaction progress via HPLC or in-situ FTIR for real-time analysis.

How can intramolecular interactions and crystal packing be characterized using X-ray crystallography?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. For a structurally similar compound, the r.m.s. deviation of 0.044 Å indicated planarity, with intramolecular C–H⋯N hydrogen bonding forming an S(6) ring motif. Intermolecular H-bonding created polymeric chains along the crystallographic b-axis, and π–π interactions (3.6859 Å) stabilized the lattice .
Key Parameters to Analyze:

  • Bond lengths and angles (validate against DFT calculations).
  • Hydrogen-bonding motifs (Table 1 in ).
  • Thermal ellipsoids for dynamic behavior.

What purification techniques are effective for isolating this compound?

Answer:
After synthesis, the compound in was precipitated with water, filtered, and recrystallized from chloroform.
Advanced Methods:

  • Flash chromatography (gradient elution with ethyl acetate/hexane).
  • Crystallization screening using solvent/anti-solvent pairs (e.g., DCM/heptane).
  • HPLC-MS for purity assessment (>98% by area normalization).

How do solvent polarity and reaction temperature influence synthetic yield?

Answer:
In , xylene (high boiling point, aprotic) facilitated the SNAr reaction.
Methodological Approach:

  • Test solvents (DMF, THF, toluene) under reflux or microwave conditions.
  • Use Kamlet-Taft parameters to correlate solvent polarity with yield.
  • Arrhenius plots to determine activation energy and ideal temperature.

What computational strategies predict reactivity or supramolecular assembly?

Answer:
The ICReDD framework integrates quantum calculations (e.g., DFT for transition states) and information science to design reactions .
Steps:

Perform conformational analysis (e.g., Gaussian 16).

Simulate π–π stacking energies (MP2/cc-pVTZ level).

Use molecular dynamics (MD) to model crystal packing.

How should contradictions between experimental and computational spectral data be resolved?

Answer:
For NMR/IR discrepancies:

  • Replicate experiments under controlled conditions.
  • Benchmark computational methods : Compare DFT (B3LYP vs. M06-2X) with solvent correction (PCM model).
  • Validate via 2D NMR (COSY, NOESY) for structural confirmation.

What mechanistic insights can be gained from studying substituent effects on the benzodiazole ring?

Answer:
Introducing electron-withdrawing groups (EWGs) on benzodiazole may alter reactivity.
Methods:

  • Hammett plots to correlate substituent σ values with reaction rates.
  • Electrostatic potential maps (DFT) to identify nucleophilic/electrophilic sites.

How can stability under thermal or photolytic conditions be assessed?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperature.
  • UV-Vis spectroscopy : Monitor degradation under light (e.g., 254 nm).
  • Accelerated stability studies (40°C/75% RH for 4 weeks).

What role do counterions play in crystallization, and how can they be optimized?

Answer:
Counterions influence solubility and lattice energy. For example, chloride vs. tetrafluoroborate salts may alter crystal morphology.
Strategies:

  • High-throughput screening of salts (e.g., 24-well plate).
  • Hirshfeld surface analysis to quantify ion-pair interactions.

How can comparative studies with structural analogs guide functionalization?

Answer:
Compare with derivatives like N-(1,3-benzothiazol-2-yl) analogs .
Approach:

  • SAR studies : Modify pyrazole/pyridazine substituents and assay bioactivity.
  • X-ray powder diffraction (XRPD) to correlate structure with physicochemical properties.

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